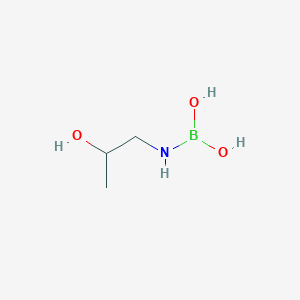
(2-Hydroxypropylamino)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxypropylamino)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxypropylamino)boronic acid typically involves the reaction of 2-hydroxypropylamine with a boronic acid derivative. One common method is the reaction of 2-hydroxypropylamine with boronic acid or its esters under mild conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.
化学反応の分析
Types of Reactions: (2-Hydroxypropylamino)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
(2-Hydroxypropylamino)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Hydroxypropylamino)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds. The molecular targets and pathways involved depend on the specific application, such as binding to active sites of enzymes or interacting with specific biomolecules .
類似化合物との比較
Phenylboronic acid: Used in similar applications but has different reactivity due to the presence of a phenyl group.
Methylboronic acid: A simpler boronic acid with different physical and chemical properties.
Vinylboronic acid: Used in polymer chemistry and has unique reactivity due to the presence of a vinyl group.
Uniqueness: (2-Hydroxypropylamino)boronic acid is unique due to the presence of both a hydroxyl group and an amino group, which allows for versatile reactivity and applications. Its ability to form stable complexes with diols and other nucleophiles makes it particularly valuable in biological and medicinal chemistry .
特性
CAS番号 |
61361-94-2 |
|---|---|
分子式 |
C3H10BNO3 |
分子量 |
118.93 g/mol |
IUPAC名 |
(2-hydroxypropylamino)boronic acid |
InChI |
InChI=1S/C3H10BNO3/c1-3(6)2-5-4(7)8/h3,5-8H,2H2,1H3 |
InChIキー |
KZOIZDIIULOQTM-UHFFFAOYSA-N |
正規SMILES |
B(NCC(C)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
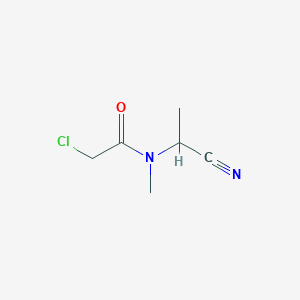
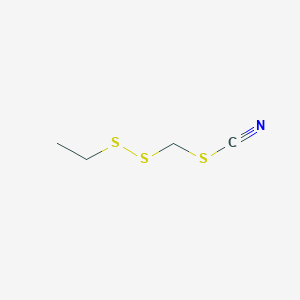
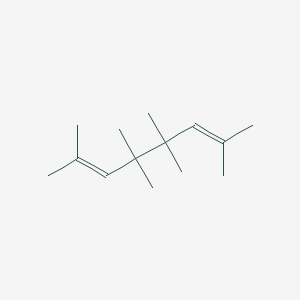
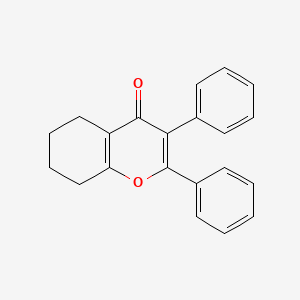
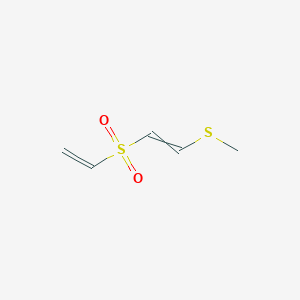

![7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide](/img/structure/B14592418.png)
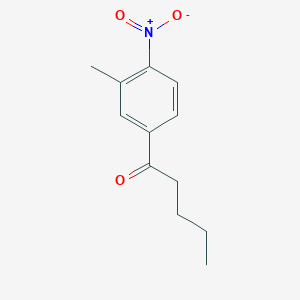
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
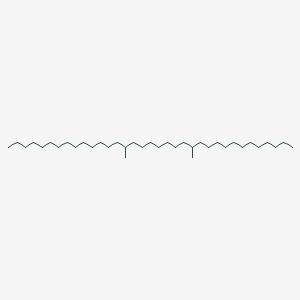
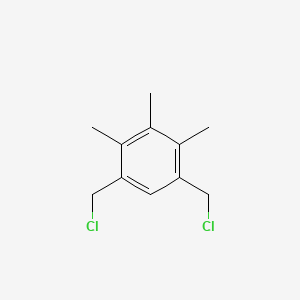
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)
